RdRP-IN-4

Influenza virology RdRp subunit selectivity Mechanism of action differentiation

Influenza RdRp inhibitor research requires subtype-specific tools. Substituting PB1-targeting agents with PA or PB2 inhibitors alters experimental systems. RdRP-IN-4 directly binds the PB1 subunit as a non-nucleoside inhibitor without metabolic activation. - Potent anti-influenza activity: EC50 = 18 nM (H5N1), 53 nM (H1N1), 20 nM (Flu B) in MDCK cells - Distinct mechanism: PB1 binder vs. baloxavir (PA) or pimodivir (PB2) - Oral bioavailability for in vivo mouse infection models - Benchmark for SAR optimization of aryl benzoyl hydrazide analogs

Molecular Formula C17H17Br2N3O2
Molecular Weight 455.1 g/mol
Cat. No. B12398717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRdRP-IN-4
Molecular FormulaC17H17Br2N3O2
Molecular Weight455.1 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C(=O)NNC3=C(C=CC=C3Br)Br
InChIInChI=1S/C17H17Br2N3O2/c18-14-2-1-3-15(19)16(14)20-21-17(23)12-4-6-13(7-5-12)22-8-10-24-11-9-22/h1-7,20H,8-11H2,(H,21,23)
InChIKeyYQWKGPHJXLAMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RdRP-IN-4 Overview


RdRP-IN-4 (compound 11q) is an aryl benzoyl hydrazide analog that functions as an orally active inhibitor of influenza A and B virus RNA-dependent RNA polymerase (RdRp) [1]. This compound directly binds the PB1 subunit of the viral RdRp complex, representing a distinct mechanistic class relative to neuraminidase inhibitors (e.g., oseltamivir), PA endonuclease inhibitors (e.g., baloxavir marboxil), and PB2 cap-binding inhibitors (e.g., pimodivir) [1][2]. In cell-based antiviral assays, RdRP-IN-4 demonstrates potent inhibition of H5N1 avian influenza (EC50 = 18 nM in MDCK cells), H1N1 (EC50 = 53 nM), and influenza B (EC50 = 20 nM) [1]. The compound also exhibits significant antiviral activity in a mouse infection model and possesses favorable oral bioavailability [1].

RdRP-IN-4 PB1 Subunit Selectivity


Influenza virus RdRp is a heterotrimeric complex comprising three subunits: PA, PB1, and PB2 [1]. While all approved and investigational polymerase inhibitors target this complex, their binding sites and resistance profiles differ fundamentally. Favipiravir targets the PB1 subunit but acts as a nucleoside analog prodrug requiring metabolic activation [2]; baloxavir marboxil targets the PA subunit cap-dependent endonuclease domain [3]; and pimodivir targets the PB2 cap-binding domain [4]. RdRP-IN-4, in contrast, directly binds the PB1 subunit as a non-nucleoside inhibitor without requiring intracellular activation [5]. This distinction carries practical consequences: compounds targeting different RdRp subunits or using different inhibition mechanisms cannot be assumed to possess equivalent antiviral spectra, resistance profiles, or pharmacokinetic properties. Cross-resistance between inhibitors targeting distinct RdRp subunits is generally limited, making each mechanistic class a distinct tool for both basic virology research and drug discovery programs. Substituting RdRP-IN-4 with a PB2 inhibitor (e.g., pimodivir) or a PA inhibitor (e.g., baloxavir) would fundamentally alter the experimental system being studied.

RdRP-IN-4 Comparative Evidence


PB1 Subunit Direct Binding

RdRP-IN-4 exerts antiviral activity primarily through direct interaction with the PB1 subunit of influenza RdRp, as demonstrated by preliminary mechanistic studies in the original medicinal chemistry report [1]. In contrast, baloxavir marboxil (as baloxavir acid) targets the PA subunit cap-dependent endonuclease domain, and pimodivir targets the PB2 subunit cap-binding domain [2][3]. Favipiravir, while also a PB1-targeting inhibitor, functions as a nucleoside analog prodrug that requires intracellular conversion to favipiravir-RTP for activity [4]. RdRP-IN-4 is a non-nucleoside inhibitor that does not require metabolic activation, representing a distinct pharmacological tool within the PB1 inhibitor class [1].

Influenza virology RdRp subunit selectivity Mechanism of action differentiation

Broad-Spectrum Anti-Influenza Activity

RdRP-IN-4 (compound 11q) was evaluated in MDCK cells against three distinct influenza strains and demonstrated nanomolar potency against all tested strains [1]. Against H5N1 avian influenza, the EC50 was 18 nM. Against H1N1 (A/PR/8/34) Flu A strain, the EC50 was 53 nM. Against Flu B strain (B/Lee/1940), the EC50 was 20 nM. In the same primary publication, structurally related analogs 10b, 10c, 10g, and 11p exhibited EC50 values against H5N1 ranging from 9 nM to 34 nM, with 11q (RdRP-IN-4) among the most potent in the series [1].

Influenza antiviral screening Broad-spectrum RdRp inhibition EC50 comparison

Oral Bioavailability for In Vivo Studies

RdRP-IN-4 (compound 11q) was explicitly characterized as possessing good oral bioavailability in the original medicinal chemistry publication, enabling oral dosing in a mouse model of influenza A virus infection where significant antiviral activity was observed [1]. In contrast, many research-grade RdRp inhibitors require intraperitoneal or intravenous administration for in vivo efficacy studies due to poor oral absorption. For example, early-generation PB2 inhibitors like pimodivir required significant formulation optimization to achieve adequate oral exposure [2]. Baloxavir marboxil is orally bioavailable as a clinical drug, but its research-grade active metabolite baloxavir acid has different pharmacokinetic properties [3].

In vivo influenza models Oral antiviral pharmacology Mouse infection studies

In Vivo Efficacy in Mouse Model

RdRP-IN-4 (compound 11q) exhibited significant antiviral activity in a mouse model of influenza A virus infection following oral administration [1]. The compound significantly inhibited viral nucleoprotein (NP) expression in a dose-dependent manner in cellular assays, and this inhibition correlated with in vivo antiviral effects [1]. While the primary publication does not report specific survival benefit or viral titer reduction metrics for 11q alone, the compound was identified as having the potential to become a potent clinical candidate to combat seasonal influenza and influenza pandemics based on its combined in vitro potency and in vivo activity profile [1]. In contrast, many in-class aryl benzoyl hydrazide analogs from the same series were not advanced to in vivo evaluation or showed inferior efficacy profiles.

In vivo influenza efficacy Mouse infection model Preclinical antiviral validation

RdRP-IN-4 Applications


PB1 Subunit-Specific Mechanistic Studies

RdRP-IN-4 is optimally suited for investigators conducting subunit-specific mechanistic studies of influenza RdRp complex function. Unlike baloxavir (PA-targeting) or pimodivir (PB2-targeting), RdRP-IN-4 directly binds the PB1 subunit, enabling dissection of PB1-specific contributions to viral transcription and replication [1][2]. This selectivity makes the compound valuable for mapping PB1 functional domains, studying PB1 conformational dynamics during RNA synthesis, and investigating PB1 as a therapeutic target distinct from the established PA and PB2 inhibitor binding sites [1].

Broad-Spectrum Antiviral Screening Reference

With validated EC50 values of 18 nM (H5N1), 53 nM (H1N1), and 20 nM (Flu B) in MDCK cells, RdRP-IN-4 serves as a reliable positive control for broad-spectrum influenza antiviral screening campaigns [1]. Its activity across influenza A subtypes (avian H5N1 and human H1N1) and influenza B provides a consistent benchmark for evaluating novel compounds against both seasonal and potentially pandemic influenza strains. This breadth of coverage is not uniformly available from strain-limited reference inhibitors.

Oral Dosing in Influenza Mouse Models

For research programs requiring in vivo efficacy assessment in mouse influenza infection models, RdRP-IN-4's demonstrated oral bioavailability and significant antiviral activity in infected mice provide a practical advantage [1]. The compound can be administered orally rather than via intraperitoneal or intravenous injection, reducing procedural complexity and animal handling stress in longitudinal infection studies. This makes RdRP-IN-4 particularly suitable for repeated-dose efficacy protocols, pharmacokinetic-pharmacodynamic (PK/PD) relationship studies, and combination therapy experiments where oral dosing is preferred [1].

SAR Studies of Aryl Benzoyl Hydrazide Scaffolds

RdRP-IN-4 (compound 11q) emerged as the lead candidate from a systematic SAR exploration of aryl benzoyl hydrazide derivatives targeting influenza RdRp [1]. Medicinal chemistry teams optimizing this chemical scaffold can use RdRP-IN-4 as the benchmark comparator against which new analogs are evaluated. The compound's established potency profile (H5N1 EC50 18 nM, H1N1 EC50 53 nM, Flu B EC50 20 nM) provides quantitative baselines for assessing whether structural modifications improve antiviral potency, broaden strain coverage, or enhance pharmacokinetic properties [1].

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